2-(4-nitrophenyl)quinoline-4-carboxylic Acid
Description
2-(4-Nitrophenyl)quinoline-4-carboxylic acid is a quinoline derivative featuring a nitro group at the para position of the phenyl ring attached to the quinoline core at position 2 and a carboxylic acid group at position 3. This compound is part of a broader class of quinoline-4-carboxylic acids, which are notable for their diverse biological activities, including antibacterial, antitubercular, and anti-inflammatory properties .
Properties
IUPAC Name |
2-(4-nitrophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-16(20)13-9-15(17-14-4-2-1-3-12(13)14)10-5-7-11(8-6-10)18(21)22/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSLMNLMCJRXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365806 | |
| Record name | 2-(4-nitrophenyl)quinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70097-13-1 | |
| Record name | 2-(4-Nitrophenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70097-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-nitrophenyl)quinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pfitzinger Reaction-Based Synthesis
The most common and effective method for preparing 2-(4-nitrophenyl)quinoline-4-carboxylic acid is via the Pfitzinger reaction, which involves the condensation of isatin (indole-2,3-dione) with 4-nitroacetophenone in the presence of a base such as lithium hydroxide or potassium hydroxide.
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- Reactants: Isatin and 1-(4-nitrophenyl)ethan-1-one (4-nitroacetophenone)
- Base: Lithium hydroxide monohydrate or potassium hydroxide
- Solvent: Water or aqueous ethanol
- Temperature: 20–35 °C for initial stages; reflux conditions often applied for several hours
- Reaction Time: 2–72 hours depending on conditions
- Techniques: Sonication can be employed to enhance reaction rates and yields
-
- The base-promoted ring opening of isatin generates an intermediate that condenses with the ketone to form the quinoline ring system.
- Cyclization and subsequent rearrangements lead to the quinoline-4-carboxylic acid derivative.
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- Yields reported are generally high, often around 85% or more.
- The method is considered green chemistry compliant due to the use of water as solvent and mild reaction conditions.
Condensation of Substituted Isatins with Aromatic Ketones
Another approach involves refluxing substituted isatins with aromatic ketones in the presence of potassium hydroxide in aqueous or alcoholic media.
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- Reactants: Substituted isatin and 4-nitroacetophenone
- Base: Potassium hydroxide catalytic amount
- Solvent: Water or ethanol
- Temperature: Reflux (80–100 °C)
- Reaction Time: 3–24 hours
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- This method improves product purity and yield.
- It allows for the synthesis of various 2-arylquinoline-4-carboxylic acid derivatives by changing the aromatic ketone.
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- High yields, often exceeding 80%, with good selectivity.
One-Pot Three-Component Reactions
Recent advances include one-pot three-component syntheses involving aromatic aldehydes, anilines, and pyruvic acid or derivatives under catalytic conditions.
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- p-Toluenesulfonic acid as an organocatalyst
- Fe3O4@SiO2@(CH2)3-urea-thiazole sulfonic acid chloride as a reusable catalyst
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- Microwave irradiation or conventional reflux
- Solvent: Ethanol or solvent-free conditions
- Time: 30 minutes to several hours
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- Operational simplicity and shorter reaction times
- High yields and environmentally friendly protocols
- Catalyst recyclability demonstrated in some cases
| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pfitzinger Reaction (Sonication) | Isatin + 4-nitroacetophenone | Lithium hydroxide monohydrate | Water | 20–35 °C | ~2 h | ~85 | Green chemistry, sonication enhances rate |
| Reflux Condensation | Substituted Isatin + Aromatic Ketone | Potassium hydroxide (catalytic) | Ethanol/Water | 80–100 °C (reflux) | 3–24 h | 80–90 | Improved purity and yield |
| One-Pot Three-Component | Aromatic aldehyde + Aniline + Pyruvic acid | p-Toluenesulfonic acid or Fe-based catalyst | Ethanol or solvent-free | Microwave or reflux | 0.5–3 h | 75–90 | Fast, catalyst recyclable, microwave-assisted |
Green Chemistry Aspect: The use of water or ethanol as solvents and mild bases like lithium hydroxide or potassium hydroxide aligns with sustainable practices. Sonication and microwave irradiation further reduce reaction times and energy consumption.
Catalyst Recyclability: Fe3O4@SiO2@(CH2)3-urea-thiazole sulfonic acid chloride catalyst demonstrated excellent recyclability without loss of activity over multiple cycles, promoting cost-effectiveness and environmental benefits.
Functional Group Tolerance: The Pfitzinger reaction and related methods tolerate various substituents on the aromatic rings, allowing synthesis of diverse quinoline derivatives with potential biological activities.
Mechanistic Insights: The Pfitzinger reaction proceeds via base-catalyzed ring opening of isatin, followed by condensation with the ketone and intramolecular cyclization. Improved methods using TMSCl promote esterification and cyclization in a single step, enhancing efficiency.
The preparation of this compound is well-established through several synthetic routes, with the Pfitzinger reaction of isatin and 4-nitroacetophenone under basic conditions being the most prominent. Advances include sonication and microwave-assisted protocols that improve yields and reduce reaction times. Catalytic systems, including organocatalysts and magnetic nanoparticle-supported acids, have been developed for greener and more sustainable syntheses. These methods provide high yields, good purity, and scalability for research and industrial applications.
Chemical Reactions Analysis
2-(4-nitrophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
2-(4-nitrophenyl)quinoline-4-carboxylic acid features a quinoline structure with a nitrophenyl group at the 2-position and a carboxylic acid group at the 4-position. The synthesis of this compound typically involves several methods, including the Doebner reaction and Pfitzinger reaction, which utilize various substrates such as aniline and isatin under specific conditions to yield the desired product .
Antibacterial Properties
The compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Bacillus subtilis
Research indicates that this compound interferes with essential biochemical pathways in bacteria, disrupting their normal functions and leading to cell death . A comparative study of various derivatives highlighted that structural modifications could enhance antibacterial efficacy, with certain derivatives showing superior activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
| Bacterial Strain | Compound Activity |
|---|---|
| Staphylococcus aureus | Significant |
| Escherichia coli | Most Active |
| Pseudomonas aeruginosa | Weak Inhibition |
| Bacillus subtilis | Significant |
Anticancer Activity
In addition to its antibacterial effects, this compound has shown promise in anticancer research. Studies demonstrate its ability to induce apoptosis in cancer cells by modulating cell signaling pathways and gene expression. The compound's mechanism of action involves binding to specific proteins associated with cancer progression, suggesting its potential as a lead compound for drug development .
Case Studies
- Antibacterial Evaluation : A study synthesized a series of quinoline derivatives and evaluated their antibacterial activity using the agar diffusion method against various bacterial strains. The results indicated that compounds with higher lipophilicity exhibited enhanced antibacterial properties .
- Anticancer Mechanism : Research focused on the interaction of this compound with cancer cell lines revealed significant selectivity towards specific types of cancer cells, indicating potential for targeted cancer therapies .
- Antitubercular Screening : Recent studies have explored the use of this compound analogs as inhibitors of Mycobacterium tuberculosis. The design and synthesis of these analogs have shown promising results in inhibiting bacterial growth, underscoring the compound's versatility in treating infectious diseases .
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Antibacterial Activity:
- 2-Phenyl-quinoline-4-carboxylic acid derivatives (): Derivatives with substituents like halogens or alkyl groups showed MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli. Compound 5a4 (specific substituent undisclosed) exhibited an MIC of 64 µg/mL against S. aureus with low cytotoxicity .
- 2-(4-Nitrophenyl) derivative : While direct MIC data are unavailable in the evidence, the nitro group’s electron-withdrawing nature may enhance interactions with bacterial enzymes (e.g., DNA gyrase) compared to electron-donating groups like methoxy .
Antitubercular Activity:
- 6-Isopropyl-2-(phenanthren-3-yl)quinoline-4-carboxylic acid (): Bulky aromatic substituents improved activity against Mycobacterium tuberculosis (Mtb) with DNA gyrase inhibition. The nitro group’s smaller size may limit similar efficacy but could favor activity against other pathogens .
Data Tables
Key Research Findings
- Antibacterial Potency : Nitro-substituted derivatives likely leverage strong electron-withdrawing effects to disrupt bacterial enzyme function, though direct comparisons with bromo or methoxy derivatives require further study .
- Safety : Nitro groups may offer a safer profile compared to brominated analogs, which are classified as hazardous .
- Synthetic Flexibility : The Pfitzinger reaction allows for diverse substituent incorporation, enabling optimization for target-specific activity .
Biological Activity
2-(4-nitrophenyl)quinoline-4-carboxylic acid is a derivative of quinoline-4-carboxylic acid, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. Research indicates that quinoline derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 18 | 64 |
| Bacillus subtilis | 20 | 32 | |
| Escherichia coli | 15 | 128 | |
| Pseudomonas aeruginosa | 10 | >256 |
The compound demonstrated variable efficacy, with the highest activity observed against Bacillus subtilis and moderate activity against Staphylococcus aureus. Notably, it showed weak inhibition against Pseudomonas aeruginosa, indicating a need for structural optimization to enhance its broad-spectrum efficacy .
Cytotoxicity and Selectivity
In addition to its antibacterial effects, the cytotoxicity of this compound was assessed using various cancer cell lines. The MTT assay revealed that while some derivatives exhibited cytotoxicity, others maintained high cell viability, suggesting a potential therapeutic window.
Table 2: Cytotoxicity of Quinoline Derivatives
| Compound | Cell Line | IC50 (μM) | Viability (%) |
|---|---|---|---|
| This compound | H460 (Lung Cancer) | >40 | 85 |
| HT-29 (Colon Cancer) | >40 | 90 | |
| MKN-45 (Gastric Cancer) | >40 | 88 |
The high selectivity observed in the viability assays suggests that this compound could be further explored for its anticancer properties without significant toxicity to normal cells .
The mechanism underlying the antibacterial activity of quinoline derivatives is believed to involve interference with bacterial DNA synthesis and cell wall integrity. The presence of the nitrophenyl group may enhance the lipophilicity and membrane permeability of the compound, facilitating its uptake into bacterial cells .
Case Studies
Recent studies have synthesized various derivatives of quinoline-4-carboxylic acid to evaluate their biological activities. For instance:
- Study on Antibacterial Activity : A series of new derivatives were synthesized and tested against multiple bacterial strains. The study found that modifications to the quinoline structure significantly influenced antibacterial potency, with certain compounds achieving MIC values as low as 32 μg/mL against Bacillus subtilis .
- Anticancer Evaluation : Another investigation focused on the anticancer potential of quinoline derivatives against several cancer cell lines. The results indicated that while some compounds showed promising activity with IC50 values above 40 μM, they also exhibited selective toxicity towards cancer cells compared to normal cells .
Q & A
Q. What are the common synthetic routes for 2-(4-nitrophenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via the Doebner reaction using aniline derivatives, nitrobenzaldehyde, pyruvic acid, and trifluoroacetic acid in ethanol . Alternative methods include the Pfitzinger reaction (reacting isatin with α-methyl ketone in aqueous ethanol) and microwave-assisted synthesis, which reduces reaction time and improves yield .
- Key Variables :
- Catalysts : Trifluoroacetic acid enhances cyclization efficiency.
- Solvents : Ethanol or aqueous ethanol balances reactivity and solubility.
- Temperature : Microwave conditions (80–120°C) achieve ~85% yield in 30 minutes vs. 6–8 hours under conventional heating .
Table 1 : Comparative Yields of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Time (h) |
|---|---|---|---|---|
| Conventional Doebner | Trifluoroacetic acid | Ethanol | 70–75 | 6–8 |
| Microwave Doebner | Trifluoroacetic acid | Ethanol | 80–85 | 0.5 |
| Pfitzinger | None | Aqueous ethanol | 65–70 | 10–12 |
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Post-synthesis characterization involves:
- Spectroscopy : H/C NMR to confirm quinoline backbone and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 335.07) .
- Purity Assessment : HPLC with C18 columns (acetonitrile/water gradient) ensures >95% purity .
Advanced Research Questions
Q. How can researchers optimize the Doebner reaction for higher regioselectivity in nitro-substituted derivatives?
- Methodological Answer : Regioselectivity is influenced by:
- Substituent Positioning : Electron-withdrawing groups (e.g., -NO) at the 4-position of the phenyl ring stabilize intermediates, favoring quinoline cyclization .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve nitro group orientation during cyclization .
- Catalytic Additives : Lewis acids like ZnCl enhance regiocontrol by coordinating to the nitro group .
Q. What strategies address contradictions in fluorescence data reported for quinoline-4-carboxylic acid derivatives?
- Methodological Answer : Discrepancies in fluorescence intensity (e.g., quantum yield variations) arise from:
- Solvent Effects : Polar solvents (e.g., water) quench fluorescence via hydrogen bonding, while non-polar solvents enhance it .
- Substituent Electronic Effects : Electron-withdrawing -NO groups reduce conjugation, lowering quantum yield compared to electron-donating groups (e.g., -OCH) .
Table 2 : Fluorescence Properties of Quinoline Derivatives
| Substituent | Solvent | λ (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| 4-NO | Water | 450 | 0.12 |
| 4-OCH | Ethanol | 485 | 0.38 |
| 4-Br | DMSO | 460 | 0.21 |
Q. How do researchers evaluate the biological activity of this compound against antimicrobial targets?
- Methodological Answer :
- In Vitro Assays :
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Assess binding to bacterial enoyl-ACP reductase using molecular docking (PDB: 1BVR) .
- Structural Modifications : Introduce -COOH group at position 4 to enhance solubility and target binding .
Key Finding : Derivatives with electron-withdrawing groups show 4–8 μg/mL MIC against S. aureus, outperforming unsubstituted quinolines .
Data Contradiction Analysis
Q. Why do some studies report poor antibacterial activity despite structural similarity to active derivatives?
- Methodological Answer : Contradictions arise from:
- Bioavailability : The nitro group’s hydrophobicity may limit cellular uptake in certain bacterial membranes .
- Metabolic Stability : Nitro-reductase enzymes in some strains degrade the compound before it reaches targets .
- Assay Variability : Differences in inoculum size (e.g., 10 vs. 10 CFU/mL) affect MIC reproducibility .
Experimental Design Recommendations
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
